molecular formula C16H15BrOS B2702325 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-53-5

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No.: B2702325
CAS No.: 20618-53-5
M. Wt: 335.26
InChI Key: OBKKPHIZZBXJDP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a high-value chemical reagent designed for pharmaceutical and materials science research. This compound features a bromophenyl group and a methylphenylsulfanyl moiety linked by a propanone chain, a structure that makes it a versatile intermediate in organic synthesis. While specific studies on this exact molecule are limited, its close structural analog, 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, has been well-characterized crystallographically, revealing how such molecules can form stabilized layered structures in the solid state through cooperative interactions like C-H...pi and C-H...Br bonds . This suggests potential applications in developing advanced molecular materials. Researchers can utilize this compound as a key building block, or synthon, for the construction of more complex molecules. The bromine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the synthesis of novel compound libraries for biological screening. The presence of the sulfanyl (thioether) group introduces additional functionality, which can be explored in medicinal chemistry for its potential bioactivity or in materials science as a ligand. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKKPHIZZBXJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group (-SO₂) in 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes oxidation to form sulfoxides or sulfones under specific conditions. Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Key Observations :

  • Reactivity : The sulfonyl group is highly resistant to further oxidation due to its electron-withdrawing nature, making selective oxidation challenging.

  • Mechanism : Oxidation typically involves the conversion of sulfide intermediates to sulfoxides or sulfones, though direct oxidation of the sulfonyl group is rare.

Nucleophilic Substitution

The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution. Reactions include:

  • Substitution of Br : Replacement by hydroxyl (-OH), amino (-NH₂), or other nucleophiles under basic or acidic conditions.

  • Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures enhance reaction efficiency.

Example :
Reaction with water under acidic conditions yields 1-(4-hydroxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone .

Reduction Reactions

The ketone group in the propanone backbone can be reduced to secondary alcohols using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Key Features :

  • Selectivity : Reduction of the ketone group does not affect the sulfonyl or bromophenyl moieties.

  • Mechanism : The carbonyl oxygen is protonated, followed by hydride transfer to the carbonyl carbon.

Hydrolysis

The sulfonyl group is stable under hydrolytic conditions, but the ketone group can undergo acid- or base-catalyzed hydrolysis.

Reaction :
Under acidic conditions, the ketone may hydrolyze to form carboxylic acids, though this is less common due to steric hindrance from the bulky substituents.

Cross-Coupling Reactions

The bromophenyl group participates in cross-coupling reactions (e.g., Suzuki or Heck coupling) to form biaryl or alkenyl derivatives.

Example :
Reaction with phenylboronic acid and a palladium catalyst yields 1-(4-phenylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone .

Biological Interactions

The sulfonyl group enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets (e.g., enzymes or receptors). This property is exploited in medicinal chemistry for drug design .

Comparison of Functional Groups

Functional GroupReactivityKey Reactions
Sulfonyl (-SO₂) LowOxidation, Hydrolysis (uncommon)
Ketone (-CO-) ModerateReduction, Hydrolysis
Bromophenyl (-Br) HighNucleophilic Substitution, Cross-Coupling

Research Findings

  • Medicinal Chemistry : The sulfonyl group’s ability to form hydrogen bonds and π-π interactions makes it a valuable scaffold for drug discovery .

  • Industrial Applications : Used as an intermediate in organic synthesis due to its stability and versatility.

  • Mechanistic Studies : The bromophenyl group’s reactivity is influenced by steric and electronic effects from the sulfonyl and ketone moieties.

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone serves as a versatile intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including:

  • Formation of Sulfoxides and Sulfones : The compound can undergo oxidation to produce sulfoxides and sulfones, which are important in medicinal chemistry.
  • Substitution Reactions : It can participate in substitution reactions to yield amino or thiol derivatives, expanding its utility in synthetic pathways.

Medicinal Chemistry

This compound is being explored for its potential pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer effects through mechanisms involving enzyme modulation and receptor interaction.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory activities, making it a candidate for drug development targeting inflammatory diseases.

Material Science

The compound's unique structure allows for applications in material science:

  • Development of Novel Materials : Its chemical properties are being investigated for the creation of materials with specific electronic or optical characteristics.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone as a precursor in synthesizing bioactive compounds, including derivatives with antimicrobial properties. These derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Mechanistic Studies

Research has focused on the mechanistic pathways through which this compound interacts with biological targets. It was found that the bromophenyl group facilitates halogen bonding interactions, enhancing the compound's binding affinity to specific enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[(pentamethylbenzyl)sulfanyl]-1-propanone (MFCD04121607)

  • Key Differences : The sulfanyl group is attached to a pentamethylbenzyl substituent instead of 4-methylphenyl.
  • Impact : Increased steric bulk and lipophilicity due to the pentamethylbenzyl group may reduce solubility in polar solvents compared to the target compound. This structural variation could also alter binding affinities in biological systems .

1-(4-Bromophenyl)-3-(1-piperidinyl)-1-propanone (Aldi-4)

  • Key Differences : Replaces the 4-methylphenylsulfanyl group with a piperidinyl (amine) substituent.
  • Unlike the sulfanyl group, the piperidinyl moiety may participate in hydrogen bonding, affecting interactions with biological targets (e.g., ALDH enzyme inhibition) .

Halogen-Substituted Propanone Derivatives

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

  • Key Differences : Features two 4-bromophenyl groups at the 1- and 3-positions instead of one bromophenyl and one sulfanyl group.
  • Impact : The absence of a sulfanyl group reduces nucleophilicity, while the dual bromine substituents amplify electron-withdrawing effects. This compound is more symmetrical, which may influence crystallinity and melting points compared to the target compound .

1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone (Aldi-4)

  • Key Differences : Substitutes bromine with chlorine at the 4-position.

Heterocyclic and Pharmacologically Active Derivatives

1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-propanone (4'-MePPP)

  • Key Differences: Replaces the sulfanyl group with a pyrrolidinyl substituent and modifies the propanone backbone.
  • This contrasts with the sulfanyl group’s role in modulating redox reactivity .

2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole

  • Key Differences: Derived from a propanone precursor but cyclized into a pyrrole ring.
  • Impact : The aromatic heterocycle enhances planarity and π-π stacking interactions, which are critical for materials science or kinase inhibition applications. The target compound’s linear structure lacks this feature .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Propanone Derivatives

Compound Name Molecular Formula Substituents (R1, R3) Key Properties/Applications References
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone C16H15BrOS R1: 4-Bromophenyl; R3: 4-Methylphenylsulfanyl High nucleophilicity; potential synthetic intermediate
1-(4-Bromophenyl)-3-[(pentamethylbenzyl)sulfanyl]-1-propanone C21H23BrOS R1: 4-Bromophenyl; R3: Pentamethylbenzylsulfanyl Increased lipophilicity; steric hindrance
1,3-Bis(4-bromophenyl)-2-propanone C15H12Br2O R1, R3: 4-Bromophenyl Symmetrical structure; high crystallinity
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone) C14H18ClNO R1: 4-Chlorophenyl; R3: Piperidinyl ALDH inhibition; enhanced solubility

Research Findings and Implications

  • Synthetic Utility : The sulfanyl group in the target compound facilitates nucleophilic substitution reactions, making it valuable for constructing sulfur-containing heterocycles .
  • Biological Activity : Structural analogs like Aldi-4 demonstrate the importance of halogen and substituent choice in enzyme inhibition, suggesting that bromine’s bulk may enhance target binding compared to chlorine .
  • Physicochemical Properties: Symmetrical derivatives (e.g., 1,3-bis(4-bromophenyl)-2-propanone) exhibit higher melting points due to crystallinity, whereas branched substituents (e.g., pentamethylbenzyl) reduce solubility .

Biological Activity

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known by its CAS number 477334-22-8, is an organic compound with a complex molecular structure that includes a bromine atom, a sulfur atom, and a ketone functional group. This compound has garnered attention for its potential biological activities, although comprehensive studies remain limited.

  • Molecular Formula : C16H15BrOS
  • Molecular Weight : Approximately 351.26 g/mol
  • Structure : The compound features a propanone backbone with distinct substituents that may influence its reactivity and biological interactions.

Biological Activities

Research indicates that 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone exhibits several biological activities, primarily in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone exhibit significant antimicrobial properties. For instance, the presence of bromine in the phenyl ring has been linked to enhanced activity against various pathogens. The minimum inhibitory concentration (MIC) values for structurally related compounds have been reported to range from 46.9 to 93.7 µg/mL against multi-drug resistant bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Structural activity relationship (SAR) studies indicate that modifications in the phenyl ring can dramatically affect cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups like bromine show improved antiproliferative effects compared to their unsubstituted counterparts .

The biological activity of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is hypothesized to involve interactions with specific molecular targets, such as enzymes and cellular receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. Additionally, the bromophenyl group may facilitate membrane interactions that alter cellular processes.

Comparative Analysis

To better understand the unique properties of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanoneC16H15ClOSContains chlorine instead of bromine
3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanoneC16H15BrO3SFeatures a sulfonyl instead of sulfanyl group
3-(Phenylsulfanyl)-1-(4-methylphenyl)-1-propanoneC16H15OSLacks bromine substitution but retains similar functionality

These comparisons highlight how variations in substituents can significantly impact the biological profile and reactivity of the compounds.

Case Studies and Research Findings

While specific case studies focusing solely on 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone are scarce, related research provides insights into its potential applications:

  • Anticancer Studies : Research on structurally similar compounds has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications leading to increased electron density on the aromatic rings may enhance efficacy .
  • Antimicrobial Efficacy : Compounds with similar structures have shown promising results in inhibiting bacterial growth, indicating that the presence of halogen atoms like bromine may play a crucial role in enhancing antimicrobial activity .

Q & A

Basic Research Question

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles and handle anisotropic displacement parameters. For example, structures like 1-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one were refined to R values < 0.05 using SHELXL .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .
    • FT-IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-S (~650 cm1^{-1}) validate functional groups.
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to illustrate molecular geometry .

How can researchers address discrepancies in crystallographic data (e.g., bond lengths, angles) observed across different studies of aryl sulfanyl propanones?

Advanced Research Question
Discrepancies often arise from experimental resolution, twinning, or refinement protocols. Methodological approaches include:

  • Data Reprocessing : Re-analyze raw diffraction data with updated software (e.g., SHELXL 2023) to apply modern constraints .
  • Twinning Corrections : Use SHELXL’s TWIN/BASF commands to model twinned crystals, as demonstrated for high-symmetry bromophenyl derivatives .
  • Validation Tools : Check geometric outliers with CCDC’s Mercury or PLATON to ensure compliance with expected bond lengths (e.g., C-S: ~1.78 Å) .

What computational strategies are suitable for predicting the biological activity or reactivity of this compound and its derivatives?

Advanced Research Question

  • Molecular Docking : AutoDock Vina predicts binding modes to biological targets (e.g., enzymes). Key steps:
    • Prepare ligand and receptor files (PDBQT format).
    • Define a grid box around the active site (e.g., 20 Å3^3).
    • Run multi-threaded docking with exhaustiveness=8 for accuracy .
  • DFT Calculations : Gaussian or ORCA optimizes geometries to study electronic effects (e.g., sulfanyl group’s electron-withdrawing impact on carbonyl reactivity) .

How can the sulfanyl group in this compound be functionalized to synthesize derivatives, and what analytical methods track these transformations?

Advanced Research Question

  • Oxidation : Treat with m-CPBA to form sulfoxides or sulfones. Monitor via:
    • LC-MS : Detect mass shifts (+16 Da for sulfoxide, +32 Da for sulfone).
    • XRD : Confirm sulfone’s tetrahedral geometry (e.g., S=O bond ~1.43 Å) .
  • Nucleophilic Substitution : React with Grignard reagents to replace the sulfanyl group. Track progress via 19^19F NMR if fluorinated reagents are used .

What are the best practices for refining crystal structures of this compound when twinning or high-resolution data challenges arise?

Advanced Research Question

  • Twin Refinement : In SHELXL, use TWIN/BASF commands with HKLF 5 format data. For example, a twin fraction of 0.25–0.35 was resolved in a bromophenylpropanone derivative .
  • High-Resolution Data : Apply anisotropic displacement parameters (ADPs) and restrain Uiso_{iso} values for hydrogen atoms to avoid overfitting .
  • Validation : Cross-check with Rint_{int} (< 0.05) and CC1/2_{1/2} (> 0.90) to ensure data quality .

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